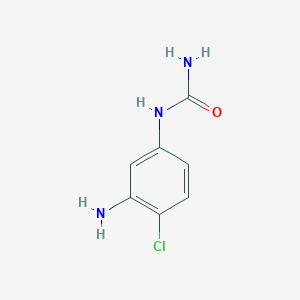(3-Amino-4-chlorophenyl)urea
CAS No.: 81807-29-6
Cat. No.: VC8296971
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81807-29-6 |
|---|---|
| Molecular Formula | C7H8ClN3O |
| Molecular Weight | 185.61 g/mol |
| IUPAC Name | (3-amino-4-chlorophenyl)urea |
| Standard InChI | InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12) |
| Standard InChI Key | HEDZDBXQLRNBHC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)N)N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)N)N)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 3-amino-4-chlorophenylurea under IUPAC guidelines. Alternative designations include 1-amino-3-(4-chlorophenyl)urea and (3-amino-4-chlorophenyl)urea . Discrepancies in CAS registry numbers (e.g., 69194-89-4 vs. 81807-29-6 ) may arise from variations in supplier registrations or structural interpretations. These identifiers should be cross-referenced with authoritative databases like PubChem for verification.
Molecular and Structural Characteristics
The molecular formula C₇H₈ClN₃O corresponds to a molecular weight of 185.61 g/mol . The density is reported as 1.422 g/cm³, though melting and boiling points remain unspecified in available sources . The structure consists of a urea group (–NH–CO–NH₂) bonded to a phenyl ring substituted with an amino (–NH₂) group at position 3 and a chlorine atom at position 4 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O | |
| Molecular Weight | 185.61 g/mol | |
| Density | 1.422 g/cm³ | |
| CAS Number | 69194-89-4, 81807-29-6 |
Synthesis and Manufacturing
Industrial-Scale Considerations
Large-scale production of such compounds often employs aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate coupling reactions . Purification may involve chromatographic techniques, though the amorphous nature of related compounds necessitates careful crystallization optimization .
Pharmaceutical and Industrial Applications
Role in Drug Development
(3-Amino-4-chlorophenyl)urea derivatives are pivotal in synthesizing soluble guanylate cyclase (sGC) activators, which are investigated for treating cardiovascular and renal diseases . For instance, the compound serves as a precursor in producing (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropanoic acid, a candidate for chronic kidney disease therapy .
Material Science and Chemical Intermediates
The electron-withdrawing chlorine and electron-donating amino groups on the phenyl ring enhance the compound’s reactivity, making it suitable for constructing polyurea polymers or heterocyclic frameworks in agrochemicals.
Research Gaps and Future Directions
Data Limitations
Critical parameters such as solubility, melting point, and bioavailability remain uncharacterized in extant literature. Computational modeling (e.g., COSMO-RS) could predict solubility in common solvents, while differential scanning calorimetry (DSC) may elucidate thermal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume